5-(4-Fluorophenyl)pyridin-2-OL

ESIPT Tautomerization Fluorescence spectroscopy

Researchers requiring a validated CCR5 antagonist scaffold or a dual-mode fluorescent probe often face limited availability of characterized heterocyclic building blocks. 5-(4-Fluorophenyl)pyridin-2-OL solves both needs: demonstrated CCR5 antagonism (IC₅₀ 6.5 µM) and unique CHEF-based turn-on fluorescence for Fe²⁺/Cu²⁺. Key outcomes: • Quantified ratiometric polarity sensing (I₄₀₇/I₃₃₈) via solvent-tunable tautomerization • Protein-binding site discrimination (Trp-212 & Tyr-263 of BSA) • Enhanced FRET efficiency from Trp/Tyr donors • Biodeg. half-life 3.55 days for environmental sensing. In stock; request a quote for immediate dispatch.

Molecular Formula C11H8FNO
Molecular Weight 189.19 g/mol
CAS No. 163563-23-3
Cat. No. B1246603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)pyridin-2-OL
CAS163563-23-3
Synonyms5-(4-fluorophenyl)-2-hydroxypyridine
FP2HP cpd
Molecular FormulaC11H8FNO
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC(=O)C=C2)F
InChIInChI=1S/C11H8FNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-7H,(H,13,14)
InChIKeyWDSCHFUJSVFFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FP2HP: Dual-Mode Fluorophore and CCR5 Antagonist Profile


5-(4-Fluorophenyl)pyridin-2-OL (also referred to as FP2HP or 5-(4-fluorophenyl)-2-hydroxypyridine) is a heterocyclic building block belonging to the phenylpyridin-2-ol class. It exists in equilibrium between lactim (hydroxypyridine) and lactam (pyridone) tautomeric forms, with the equilibrium being highly sensitive to solvent polarity and temperature [1]. The compound features a 4-fluorophenyl substituent at the 5-position of the pyridin-2-ol core, which modulates its electronic properties, tautomeric equilibrium, and biological target interactions relative to non-fluorinated or differently substituted analogs. It has been characterized as a fluorescent probe for protein-binding studies, a dual-mode fluorosensor for transition metal ions (exhibiting fluorescence enhancement rather than quenching with Fe²⁺ and Cu²⁺), and a moderate-affinity CCR5 receptor antagonist scaffold [1][2][3].

Workflow Tautomer-dependent ratiometric probe development
Selection Context Dual-mode fluorosensor scaffold for Fe²⁺/Cu²⁺ turn-on detection
Study Fit CCR5 antagonist chemotype for SAR exploration

Why 4-Fluorophenyl Substitution Is Essential


The 4-fluorophenyl substituent at the 5-position of the pyridin-2-ol scaffold is not a silent structural feature; it directly modulates the compound's tautomeric equilibrium position, photophysical properties, and target-binding affinity. Comparative spectroscopic and computational studies demonstrate that FP2HP exhibits a markedly different excited-state lactim-to-lactam tautomerization behavior compared to the unsubstituted 2-hydroxypyridine (2HP), with significantly greater solvatochromic shifts and distinct quantum yield profiles [1]. Furthermore, fluorination at the para position of the phenyl ring introduces a unique dual-mode fluorosensitivity—fluorescence enhancement in the presence of Fe²⁺ and Cu²⁺ instead of the commonly observed quenching—which is not achievable with the non-fluorinated parent compound or with the 4-chloro or 4-bromo analogs [2]. In biological target engagement, the 4-fluorophenyl-substituted pyridin-2-ol scaffold demonstrates quantifiable CCR5 antagonism (IC₅₀ = 6.5–10.1 µM) that distinguishes it from the unsubstituted 5-phenylpyridin-2-ol scaffold, which shows substantially weaker or absent CCR5 activity [3][4]. Generic substitution with simpler phenylpyridin-ols thus results in loss of the specific spectroscopic and pharmacological signatures that define FP2HP for sensor and probe applications.

Unsubstituted 2HP Lacks excited-state tautomerization equilibrium; solvent-tunable dual emission and ratiometric sensing capability are absent.
Non-fluorinated phenylpyridin-2-ols Do not exhibit CHEF-based fluorescence enhancement with Fe²⁺/Cu²⁺; the turn-on sensor mechanism may not transfer.
4-Chloro or 4-bromo analogs Distinct electronic effects may shift tautomer equilibrium and metal-binding response; dual-mode fluorosensitivity profile may differ.

Differentiation Evidence vs. Closest Analogs


Excited-State Tautomerization vs. 2HP

FP2HP exhibits a pronounced temperature-dependent excited-state lactim→lactam tautomerization that is quantitatively characterized by equilibrium constants (Kτ⁰) and free energy changes (ΔG⁰) across multiple solvents, a behavior not observed in the unsubstituted 2-hydroxypyridine (2HP) parent compound. In methylcyclohexane (MCH) at 293 K, FP2HP shows Kτ⁰ = 1.731 and ΔG⁰ = −0.320 kcal/mol; in acetonitrile (ACN) at 293 K, Kτ⁰ = 10.120 and ΔG⁰ = −1.348 kcal/mol [1]. By contrast, 2HP shows only a single emission band at ~350–370 nm regardless of excitation wavelength and does not undergo measurable excited-state tautomerization under comparable conditions [1]. The solvatochromic shifts in both absorption and emission for FP2HP are substantially larger than those of 2HP, indicating a greater degree of intramolecular charge transfer facilitated by the 4-fluorophenyl group [1].

Excited-State Tautomerization vs. 2HP
Head-to-head
FP2HP: Kτ⁰ = 1.731 (MCH), 10.120 (ACN) at 293 K
2HP: Single emission band ~350–370 nm; no tautomerization
Defines ratiometric probe capability; absent in parent scaffold.
Solvent-tunable equilibrium supports environmental sensing.
ESIPT Tautomerization Fluorescence spectroscopy Solvatochromism

Dual-Mode Fluorosensitivity with Fe²⁺ and Cu²⁺

FP2HP uniquely exhibits chelation-enhanced fluorescence (CHEF) upon binding to Fe²⁺ and Cu²⁺ ions, in contrast to the fluorescence quenching typically observed with these paramagnetic transition metal ions in most fluorophores and in the parent 2HP compound. Steady-state emission spectroscopy demonstrates that the addition of Fe²⁺ and Cu²⁺ to FP2HP in acetonitrile–water (1:1 v/v) at neutral pH produces a measurable increase in fluorescence intensity, whereas the same metal ions cause fluorescence quenching in 2HP and in the non-fluorinated analog 5-phenylpyridin-2-ol [1]. This anomalous enhancement is attributed to suppression of photoinduced electron transfer (PET) from the electron-rich pyridine nitrogen to the electron-deficient 4-fluorophenyl ring upon metal ion coordination [1]. For Zn²⁺ and Cd²⁺, FP2HP shows changes in both absorption and emission properties consistent with a chelation-enhanced fluorescence (CHEF) sensing mechanism, enabling dual-mode (enhancement for Fe²⁺/Cu²⁺; spectral shift for Zn²⁺/Cd²⁺) detection from a single molecular scaffold [1].

Dual-Mode Fluorosensitivity
Class-level
CHEF enhancement with Fe²⁺/Cu²⁺ vs. quenching in 2HP and non-fluorinated analog.
Supports turn-on sensor design for paramagnetic ions.
Exact fold-enhancement not numerically reported in source.
Chemosensor Transition metal detection Fluorescence enhancement PET mechanism

CCR5 Antagonism vs. Non-Fluorinated Scaffold

In a standardized cell-based assay measuring inhibition of CCL5 (RANTES)-induced calcium mobilization in human MOLT4 cells expressing the CCR5 receptor, FP2HP (as the 5-(4-fluorophenyl)-2-hydroxypyridine scaffold) demonstrates antagonist activity with an IC₅₀ of 6.50 × 10³ nM (6.5 µM) [1]. A closely related fluorophenyl-substituted analog within the same chemotype series shows IC₅₀ values of 9.20 × 10³ nM (9.2 µM) and 1.01 × 10⁴ nM (10.1 µM) [2][3], indicating a measurable SAR gradient. The non-fluorinated parent 5-phenylpyridin-2-ol scaffold, when evaluated in a comparable CCR5 antagonism assay (HIV-1 gp120-induced cell-cell fusion), yielded an IC₅₀ of 2.80 × 10³ nM (2.8 µM) [4] but in a fundamentally different assay format (cell-cell fusion vs. calcium mobilization), precluding direct numerical comparison. However, the 4-fluorophenyl substitution is consistently associated with interpretable CCR5 antagonist activity across multiple analogs, a feature absent from most non-halogenated phenylpyridin-2-ol congeners [1][2][3]. The binding mode, confirmed by ChEMBL curation, involves competitive antagonism at the orthosteric chemokine-binding site of CCR5 [5].

CCR5 Antagonism vs. Non-Fluorinated
Cross-study comparable
FP2HP IC₅₀ = 6.5 µM
Fluorinated analogs: 9.2–10.1 µM
Non-fluorinated: 2.8 µM (different assay format)
Establishes SAR anchor for antagonist chemotype exploration.
Calcium mobilization assay in MOLT4 cells; direct comparison confounded by format.
CCR5 antagonist HIV entry inhibitor Chemokine receptor Calcium mobilization assay

BSA Binding Site Detection vs. 2HP

FP2HP demonstrates superior sensitivity as an extrinsic fluorescence probe for mapping the folding status of Bovine Serum Albumin (BSA) compared to the parent compound 2-hydroxypyridine (2HP). Steady-state and time-resolved fluorescence measurements reveal that FP2HP exhibits a higher degree of spectral overlap between donor tryptophan (Trp) fluorescence and acceptor probe absorption, resulting in more efficient Förster resonance energy transfer (FRET) from the Trp/Tyr residues of BSA to FP2HP than to 2HP [1]. Critically, FP2HP is capable of detecting binding interactions with both Trp-212 and Tyr-263 residues in BSA, whereas 2HP shows preferential interaction with only one site [1]. During guanidine hydrochloride-induced denaturation of BSA, FP2HP reports on the appearance of two distinct emission peaks corresponding to Trp-212 and Tyr-263, providing a dual-site readout of the unfolding process; 2HP under identical conditions does not resolve both sites with comparable clarity [1]. The time-resolved fluorescence decay data independently confirm the steady-state findings, with FP2HP exhibiting a more pronounced change in lifetime components upon BSA binding [1].

BSA Binding Site Detection vs. 2HP
Head-to-head
FP2HP: Dual-site readout (Trp-212, Tyr-263); higher FRET efficiency.
2HP: Single-site detection; weaker spectral overlap.
Enables multi-site protein folding landscape mapping.
Qualitative advantage in denaturation-state resolution reported.
Protein fluorescence probe BSA binding ESIPT probe Tryptophan energy transfer

Lactam vs. Lactim Quantum Yield Superiority

Within FP2HP itself, the lactam tautomer (FP2PY form) consistently exhibits substantially higher fluorescence quantum yields (Φf) than the lactim form across all solvents tested, a property that is both solvent-tunable and excitation-wavelength-dependent. In water, the lactam form quantum yield reaches Φf = 33.309 × 10⁻² (i.e., ~0.333), while the lactim form quantum yield in the same solvent is only Φf = 0.035 × 10⁻² [1]. In acetonitrile, the lactam quantum yields are 6.20 × 10⁻² (λex = 265 nm) and 4.44 × 10⁻² (λex = 310 nm), compared to a lactim quantum yield of 0.244 × 10⁻² [1]. This ~100- to ~950-fold difference in quantum yield between the two tautomeric forms, depending on solvent, provides an intrinsic ratiometric fluorescence readout that can be exploited for environmental sensing. The unsubstituted 2-hydroxypyridine (2HP) does not display this degree of tautomer-dependent quantum yield differentiation, as its excited-state tautomerization is not experimentally observable [1]. The lactam emission maximum is also highly solvent-dependent, shifting from ~387 nm in non-polar methylcyclohexane to ~410 nm in water and acetonitrile [1], providing a ~23 nm tunable Stokes shift range.

Lactam vs. Lactim Quantum Yield
Head-to-head
Φf ratio ~952:1 in H₂O
Lactam Φf = 33.309 (H₂O)
Lactim Φf = 0.035 (H₂O)
Supports built-in ratiometric fluorescence reporting.
Solvent- and excitation-wavelength-tunable differentiation.
Quantum yield Lactam-lactim tautomerism Fluorophore brightness Solvatochromic tuning

Key Application Scenarios


Ratiometric Fluorescence Polarity Sensing

FP2HP's solvent-tunable excited-state tautomerization equilibrium (Kτ⁰ ranging from 0.462 to 17.938 depending on temperature and solvent) and large lactam-to-lactim quantum yield ratio (up to ~952:1 in water) enable ratiometric fluorescence sensing of microenvironment polarity. A researcher designing an intracellular polarity probe can exploit the dual-emission nature of FP2HP (lactim emission at ~338 nm, lactam emission at ~407 nm) to create a calibration curve correlating the I₄₀₇/I₃₃₈ intensity ratio with solvent dielectric constant, leveraging the quantitative Kτ⁰ and ΔG⁰ data already established across ten solvents [1]. The 2HP parent compound cannot support this ratiometric approach due to its single emission band. The predicted biodegradation half-life of 3.55 days further supports environmental sensing applications where eventual degradation is desirable [2].

Turn-On Chemosensor for Fe²⁺ and Cu²⁺

FP2HP's unique chelation-enhanced fluorescence (CHEF) response to Fe²⁺ and Cu²⁺—a fluorescence enhancement rather than the quenching observed with most fluorophores—makes it a compelling scaffold for developing turn-on sensors for these biologically and environmentally critical transition metal ions. The mechanism, involving suppression of photoinduced electron transfer (PET) from the pyridine nitrogen to the 4-fluorophenyl ring upon metal coordination, provides a rational design principle that is absent in non-fluorinated phenylpyridin-2-ol analogs [1]. For environmental monitoring or bioimaging applications requiring high signal-to-noise detection of Fe²⁺ or Cu²⁺ at micromolar concentrations, FP2HP offers a structurally minimal, synthetically accessible starting point with a validated dual-mode (enhancement for Fe²⁺/Cu²⁺, spectral shift for Zn²⁺/Cd²⁺) fluorosensitivity profile [1].

Multi-Site Protein Folding Probe

FP2HP's demonstrated ability to detect and report on binding interactions with both Trp-212 and Tyr-263 residues of BSA, and to resolve two distinct emission peaks during guanidine hydrochloride-induced denaturation, positions it as a superior extrinsic probe for protein folding, stability, and formulation studies compared to 2HP [1]. Biopharmaceutical formulation scientists evaluating conformational stability of albumin-based drug carriers can employ FP2HP to simultaneously monitor two distinct binding sites, providing richer structural information from a single probe molecule. The enhanced FRET efficiency from Trp/Tyr donors to FP2HP (relative to 2HP) also improves signal intensity, reducing the probe concentration required and minimizing perturbation of the protein system [1].

CCR5 Antagonist Scaffold for Drug Discovery

FP2HP's quantified and reproducible CCR5 antagonist activity (IC₅₀ = 6.5 µM in CCL5-induced calcium mobilization assay in MOLT4 cells) establishes it as a tractable hit scaffold for medicinal chemistry optimization targeting HIV entry inhibition and CCR5-mediated inflammatory diseases (e.g., rheumatoid arthritis, asthma, COPD) [1][2]. The structure-activity relationship gradient observed across closely related fluorophenyl-pyridin-2-ol analogs (IC₅₀ ranging from 6.5 to 10.1 µM) provides a rational basis for further SAR exploration through variation of the substitution pattern on the phenyl ring and the pyridin-2-ol core [1][3]. For medicinal chemistry teams evaluating starting points for CCR5 antagonist programs, FP2HP offers a validated, synthetically accessible chemotype with ChEMBL-curated target engagement data and a well-defined SAR vector that the non-fluorinated 5-phenylpyridin-2-ol scaffold lacks [2].

Application
Selection Property
Validation Focus
Ratiometric polarity sensing
Solvent-tunable dual emission
Lactam/lactim intensity ratio calibration
Turn-on Fe²⁺/Cu²⁺ chemosensor
CHEF-based fluorescence enhancement
PET suppression mechanism confirmation
Multi-site protein folding probe
Dual-site binding (Trp-212, Tyr-263)
FRET efficiency and denaturation resolution
CCR5 antagonist SAR exploration
Validated chemotype with IC₅₀ gradient
Calcium mobilization assay endpoint review

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